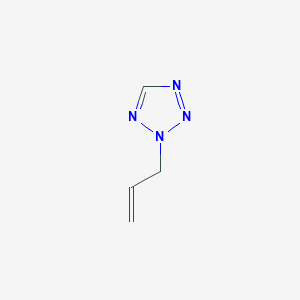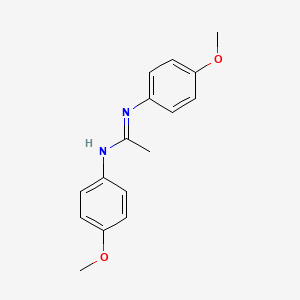![molecular formula C13H9N3O B14453915 3-[(E)-Phenyldiazenyl]-2,1-benzoxazole CAS No. 74053-03-5](/img/structure/B14453915.png)
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a phenyldiazenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Phenyldiazenyl]-2,1-benzoxazole typically involves the reaction of 2-aminophenol with a diazonium salt derived from aniline. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminophenol under basic conditions to yield the desired this compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or catalytic hydrogenation, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the benzoxazole ring.
科学研究应用
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
作用机制
The mechanism of action of 3-[(E)-Phenyldiazenyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the phenyldiazenyl group.
Benzimidazole: Another heterocyclic compound with a similar ring structure but containing nitrogen atoms in place of oxygen.
Phenylazo derivatives: Compounds with similar azo linkages but different aromatic substituents.
Uniqueness
3-[(E)-Phenyldiazenyl]-2,1-benzoxazole is unique due to the presence of both the benzoxazole ring and the phenyldiazenyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its utility in scientific research and industrial applications.
属性
CAS 编号 |
74053-03-5 |
|---|---|
分子式 |
C13H9N3O |
分子量 |
223.23 g/mol |
IUPAC 名称 |
2,1-benzoxazol-3-yl(phenyl)diazene |
InChI |
InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)14-15-13-11-8-4-5-9-12(11)16-17-13/h1-9H |
InChI 键 |
BEGUECTVWUYTDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC=CC3=NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


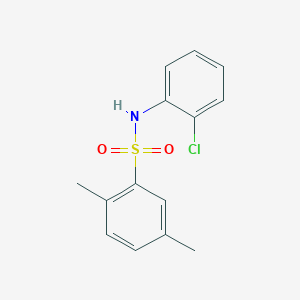
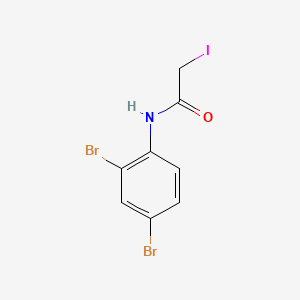

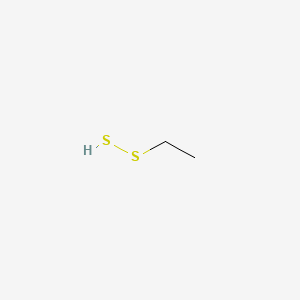
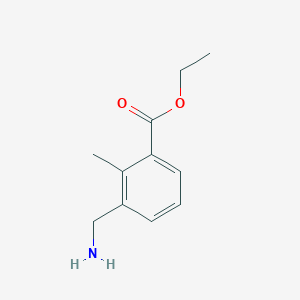
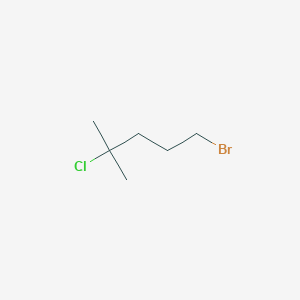
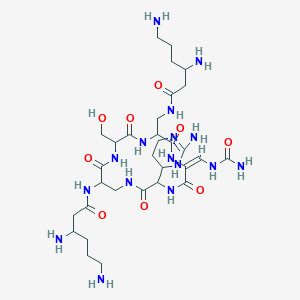
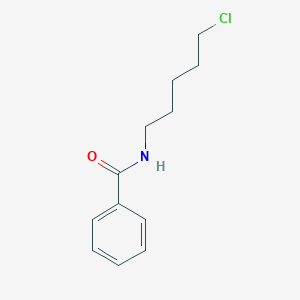
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
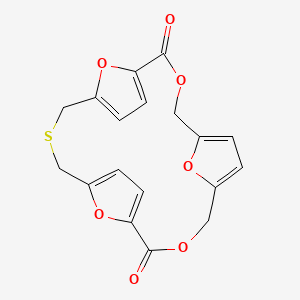
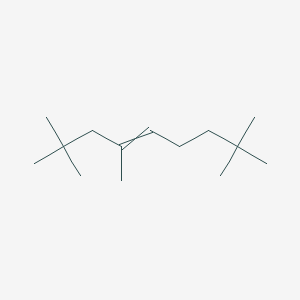
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
